![molecular formula C25H29N5O4S B2857086 3-(4-acetylpiperazin-1-yl)-1-benzylquinoxalin-2(1H)-one CAS No. 1251598-60-3](/img/structure/B2857086.png)
3-(4-acetylpiperazin-1-yl)-1-benzylquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-acetylpiperazin-1-yl)-1-benzylquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABQ, and it belongs to the class of quinoxalinones.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of this compound have shown promising results in inducing apoptosis in breast cancer cells, specifically the MCF-7 cell line . The structure-activity relationship (SAR) studies suggest that simple N-9 alkyl substituted derivatives are potent anticancer agents, with some compounds inducing G2/M phase arrest and significant apoptosis in cancer cells .
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment. The compound has been evaluated for its effectiveness in triggering apoptosis in various human cancer cell lines, which is a critical step in preventing the proliferation of cancer cells .
Cell Cycle Arrest
Research indicates that certain derivatives of this compound can cause cell cycle arrest at the G2/M phase. This is crucial because it halts the division of cancer cells, providing a window during which therapeutic interventions can be more effective .
Lead Compound for Drug Development
Due to its potent in vitro anticancer activity, this compound serves as a promising lead compound for further study. It could be the basis for developing new anticancer drugs that are more effective and have fewer side effects .
Biochemical Research
The compound’s impact on biochemical pathways, especially those related to cancer cell metabolism and death, is a significant area of research. Understanding these pathways can lead to the development of targeted therapies that are more specific to cancer cells, sparing healthy cells .
Pharmacological Studies
Pharmacological studies involve understanding the interactions of this compound with various biological systems. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development .
Molecular Docking Studies
Molecular docking studies are used to predict the orientation of the compound when it binds to a target protein. This is important for understanding how the compound interacts at the molecular level and can guide the design of more effective derivatives .
Synthesis of Derivatives
The synthesis of new derivatives based on this compound’s structure is an ongoing research application. By altering certain functional groups, researchers aim to enhance its anticancer properties and reduce potential side effects .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-21(33-2)19(14-18)28-24(31)16-35-25-15-23(26-17-27-25)30-12-10-29(11-13-30)20-6-4-5-7-22(20)34-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIKDPTUZSRVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.